REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:35])[C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:34])[NH:21][CH2:22][CH2:23][CH2:24][CH2:25][NH:26]C(OC(C)(C)C)=O)=[CH:16][CH:15]=1)(C)(C)C.C(O)(C(F)(F)F)=O>>[NH2:7][CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:35])[C:14]1[CH:19]=[CH:18][C:17]([C:20]([NH:21][CH2:22][CH2:23][CH2:24][CH2:25][NH2:26])=[O:34])=[CH:16][CH:15]=1
|
Name
|
{4-[4-(4-tert-Butoxycarbonylamino-butylcarbamoyl)-benzoylamino]-butyl}-carbamic acid tert-butyl ester
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCCNC(C1=CC=C(C=C1)C(NCCCCNC(=O)OC(C)(C)C)=O)=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acid is removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCNC(C1=CC=C(C(=O)NCCCCN)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |